6-Chloro-8-methylquinoline
Overview
Description
6-Chloro-8-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The presence of a chlorine atom at the 6th position and a methyl group at the 8th position on the quinoline ring imparts unique chemical and biological properties to this compound.
Mechanism of Action
Target of Action
Quinoline derivatives, in general, are known to interact with various biological targets, including bacterial dna gyrase and type iv topoisomerase . These enzymes are crucial for bacterial DNA replication, making them attractive targets for antimicrobial agents .
Mode of Action
6-Chloro-8-methylquinoline, like other quinoline derivatives, is believed to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . This interaction disrupts the supercoiling process necessary for DNA replication and transcription, ultimately leading to rapid bacterial death .
Biochemical Pathways
It’s known that quinoline derivatives can interfere with dna replication and transcription processes in bacteria by targeting dna gyrase and type iv topoisomerase . This disruption can lead to the cessation of bacterial growth and proliferation .
Pharmacokinetics
Quinoline derivatives are generally known for their good antimicrobial activity and are used extensively in the treatment of various infections . Their pharmacokinetic properties can be influenced by factors such as the substitution on the heterocyclic pyridine ring .
Result of Action
It’s known that quinoline derivatives can cause rapid bacterial death by inhibiting dna synthesis . This is achieved through the promotion of cleavage of bacterial DNA gyrase and type IV topoisomerase, which disrupts the supercoiling process necessary for DNA replication and transcription .
Biochemical Analysis
Biochemical Properties
Quinoline compounds, which 6-Chloro-8-methylquinoline is a part of, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Cellular Effects
Quinoline derivatives have shown to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
Molecular Mechanism
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Temporal Effects in Laboratory Settings
It is known that this compound is a solid substance that can be stored at room temperature .
Metabolic Pathways
Quinoline and its derivatives are metabolized by various microorganisms, including Desulfobacterium indolicum .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-8-methylquinoline can be synthesized through various methods. One common method involves the reaction of 2-chloro-6-methylquinoline-3-carbaldehyde with isonicotinohydrazide . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . These methods avoid the use of hazardous acids or bases and harsh reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions in reaction kettles. For example, a method involves adding chloro-2-nitrophenols and amino-phenol to hydrochloric acid, followed by the addition of methacrylaldehyde and glacial acetic acid . The reaction mixture is then subjected to heat and subsequent filtration to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-8-methylquinoline has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, catalysts, and materials.
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinoline: Lacks the methyl group at the 8th position, resulting in different chemical and biological properties.
8-Methylquinoline: Lacks the chlorine atom at the 6th position, affecting its reactivity and applications.
Quinoline: The parent compound without any substitutions, used as a reference for comparing the effects of different substituents.
Uniqueness
6-Chloro-8-methylquinoline is unique due to the presence of both a chlorine atom and a methyl group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-8-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORDIMHIJASOBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603800 | |
Record name | 6-Chloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70603800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19655-50-6 | |
Record name | 6-Chloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70603800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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